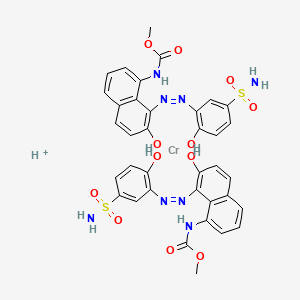
Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) is a complex organic-inorganic hybrid compound It features a chromate core coordinated with a bis(methyl carbamato) ligand system, which is further functionalized with azo and sulphonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) typically involves multi-step organic synthesis followed by coordination chemistry. The initial steps often include the preparation of the azo compound through diazotization and coupling reactions. The sulphonyl and hydroxyl groups are introduced through sulphonation and hydroxylation reactions, respectively. The final step involves the coordination of the organic ligand with a chromate source under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis reactors equipped with precise temperature and pH control systems. The process would include the synthesis of the organic ligand followed by its coordination with chromate under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) can undergo various chemical reactions, including:
Oxidation: The chromate core can participate in redox reactions, potentially altering the oxidation state of chromium.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulphonyl and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include higher oxidation states of chromium or oxidized organic fragments.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Substituted derivatives with new functional groups replacing the sulphonyl or hydroxyl groups.
Scientific Research Applications
Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) involves its interaction with molecular targets through coordination chemistry. The chromate core can interact with various biomolecules, potentially altering their function. The azo and sulphonyl groups can participate in redox and substitution reactions, respectively, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-)
- Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(2-)
- Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(3-)
Uniqueness
The uniqueness of Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) lies in its specific coordination environment and functional groups, which confer distinct chemical and physical properties. Its vibrant color, stability, and reactivity make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
66006-52-8 |
|---|---|
Molecular Formula |
C36H33CrN8O12S2+ |
Molecular Weight |
885.8 g/mol |
IUPAC Name |
chromium;hydron;methyl N-[7-hydroxy-8-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/2C18H16N4O6S.Cr/c2*1-28-18(25)20-12-4-2-3-10-5-7-15(24)17(16(10)12)22-21-13-9-11(29(19,26)27)6-8-14(13)23;/h2*2-9,23-24H,1H3,(H,20,25)(H2,19,26,27);/p+1 |
InChI Key |
SSTIMYJVMSGWNA-UHFFFAOYSA-O |
Canonical SMILES |
[H+].COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


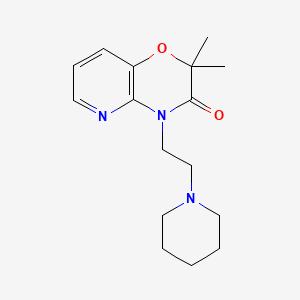
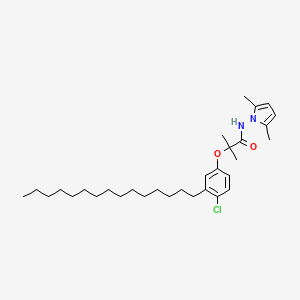
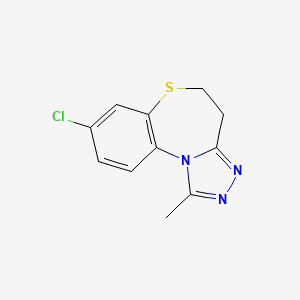


![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)

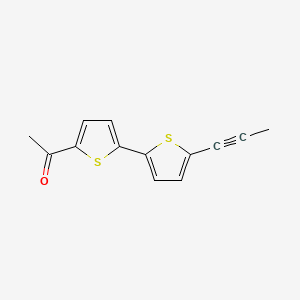
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)
![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
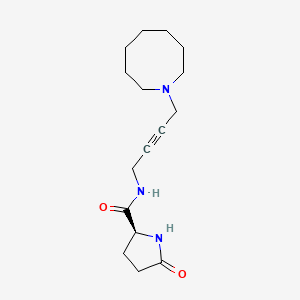


![(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12733475.png)
